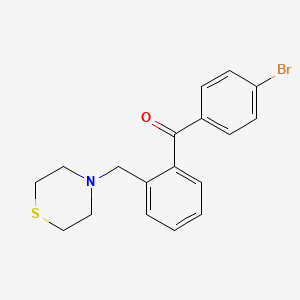

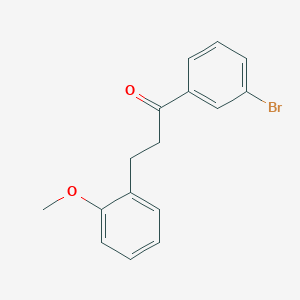

![molecular formula C10H11N3O2 B1293019 3-异丙基[1,2,4]三唑并[4,3-a]吡啶-6-羧酸 CAS No. 1119450-90-6](/img/structure/B1293019.png)

3-异丙基[1,2,4]三唑并[4,3-a]吡啶-6-羧酸

描述

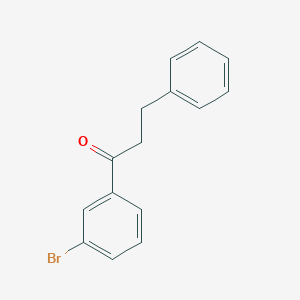

The compound 3-Isopropyl[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid is a derivative of [1,2,4]triazolo[4,3-a]pyridine, which is a heterocyclic aromatic organic compound. This class of compounds is known for its diverse range of biological activities and potential pharmaceutical applications. The specific structure of the compound includes a triazolo ring fused to a pyridine ring, with an isopropyl group and a carboxylic acid moiety attached to the core structure.

Synthesis Analysis

The synthesis of [1,2,4]triazolo[4,3-a]pyridines, which would include the 3-isopropyl derivative, has been demonstrated through a palladium-catalyzed monoarylation of hydrazides with 2-chloropyridine. This reaction is chemoselective, targeting the terminal nitrogen atom of the hydrazide. The process is followed by dehydration in acetic acid under microwave irradiation to form the triazolo[4,3-a]pyridine core . This method has been used to create a variety of analogues with different substituents at the 3-position, which suggests that the synthesis of the 3-isopropyl derivative could be achieved using a similar approach.

Molecular Structure Analysis

While the provided papers do not directly discuss the molecular structure of 3-Isopropyl[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid, they do provide insights into the structural aspects of related compounds. For instance, the ring-chain isomerization of triazolopyridine derivatives has been studied both experimentally and theoretically using Density Functional Theory (DFT). The study indicates that the ratio of isomers depends on the electronic properties of the substituents . This information could be relevant when considering the electronic effects of the isopropyl group and the carboxylic acid moiety on the molecular structure of the compound .

Chemical Reactions Analysis

The chemical reactivity of triazolopyridine derivatives can be inferred from the ring-chain isomerization study, which suggests that these compounds can undergo structural rearrangements under certain conditions . Although the specific chemical reactions of 3-Isopropyl[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid are not detailed in the provided papers, the general behavior of triazolopyridines can be extrapolated to predict potential reactivity, such as susceptibility to electrophilic or nucleophilic attack at various positions on the ring system.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-Isopropyl[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid are not explicitly discussed in the provided papers. However, the properties of triazolopyridines typically include moderate to high stability, potential for hydrogen bonding due to the presence of nitrogen atoms, and the ability to engage in various chemical reactions due to the presence of reactive sites such as the carboxylic acid group. The substituents on the triazolopyridine core, such as the isopropyl group, would influence properties like solubility, melting point, and reactivity .

科学研究应用

-

Antibacterial Activity

- Application : The compound has been used in the synthesis of new triazolo[4,3-a]pyrazine derivatives, which have been tested for their antibacterial activities .

- Method : The antibacterial activities were tested using the microbroth dilution method .

- Results : The minimum inhibitory concentrations (MICs) against Staphylococcus aureus (S. aureus) and Escherichia coli (E. coli) strains were obtained .

-

Proteomics Research

-

Inflammation and Arthritis Treatment

- Application : The compound is a potent inhibitor of MAP kinases, preferably p38 kinase (MAPK14/CSBP/RK kinase), which plays a significant role in the inflammatory response .

- Results : The compound is potentially useful in the treatment of inflammation, osteoarthritis, rheumatoid arthritis, and other disorders .

-

Cancer Treatment

-

Pharmaceutical Research

-

Biochemical Research

未来方向

属性

IUPAC Name |

3-propan-2-yl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O2/c1-6(2)9-12-11-8-4-3-7(10(14)15)5-13(8)9/h3-6H,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPWZAVFUAMIBIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NN=C2N1C=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501166874 | |

| Record name | 3-(1-Methylethyl)-1,2,4-triazolo[4,3-a]pyridine-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501166874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Isopropyl[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid | |

CAS RN |

1119450-90-6 | |

| Record name | 3-(1-Methylethyl)-1,2,4-triazolo[4,3-a]pyridine-6-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1119450-90-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(1-Methylethyl)-1,2,4-triazolo[4,3-a]pyridine-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501166874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

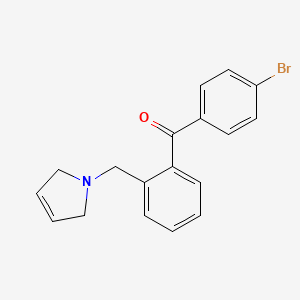

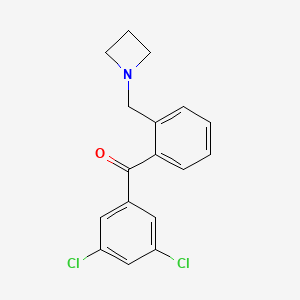

![4'-Bromo-2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone](/img/structure/B1292944.png)